molecular formula C17H12BrNO4S B2985694 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid CAS No. 300559-67-5

2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B2985694
CAS No.: 300559-67-5
M. Wt: 406.25
InChI Key: VHXSPZGBBNNSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a pyrrolidinedione-based compound featuring a benzoic acid moiety linked via a sulfanyl bridge to a 2,5-dioxopyrrolidine ring substituted with a 4-bromophenyl group. This structure combines a rigid heterocyclic core (pyrrolidinedione) with a brominated aromatic system, likely influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4S/c18-10-5-7-11(8-6-10)19-15(20)9-14(16(19)21)24-13-4-2-1-3-12(13)17(22)23/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXSPZGBBNNSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the dioxopyrrolidinyl moiety through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and high-throughput screening for the cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group on the phenyl ring .

Scientific Research Applications

2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Trifluoromethyl-Substituted Analog

A closely related compound, 2-{[1-(4-Trifluoromethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid (C₁₈H₁₂F₃NO₄S; MW 395.351), replaces the 4-bromophenyl group with a 4-trifluoromethylphenyl substituent . Key distinctions include:

  • Substituent Electronic Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may enhance the electrophilicity of the pyrrolidinedione ring compared to the bromine substituent. Bromine, while moderately electron-withdrawing, also contributes steric bulk due to its larger atomic radius (Br: 1.85 Å vs. CF₃: ~1.32 Å).
  • Molecular Weight : The trifluoromethyl analog has a molecular weight of 395.351, slightly lower than the brominated compound (estimated MW ~420–430 g/mol), reflecting fluorine’s lower atomic mass.

Table 1: Structural Comparison

Property 4-Bromophenyl Analog 4-Trifluoromethylphenyl Analog
Molecular Formula C₁₈H₁₂BrNO₄S* C₁₈H₁₂F₃NO₄S
Molecular Weight ~420–430 g/mol 395.351 g/mol
Substituent Electronic Moderate EWG (Br) Strong EWG (-CF₃)
Lipophilicity (logP) ~2.0–2.5 ~2.5–3.0

*Estimated based on bromine’s atomic mass.

Butanoic Acid Derivatives

Another class of analogs includes 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., compound 1: 4-phenyl derivative) . These lack the pyrrolidinedione core, instead featuring a linear butanoic acid backbone. Key differences:

  • Functional Groups: The benzoic acid moiety in the target compound provides a distinct hydrogen-bonding profile compared to the terminal carboxylic acid in butanoic acid derivatives.

Spectral and Crystallographic Data

NMR and IR Spectroscopy
  • Target Compound : Expected ¹H NMR signals include a deshielded pyrrolidinedione proton (~δ 3.5–4.5 ppm) and aromatic protons split by the bromine substituent (~δ 7.5–8.0 ppm). The sulfanyl bridge may cause splitting in the benzoic acid region (~δ 12–13 ppm for -COOH).
  • Butanoic Acid Analogs: The lead compound (1) shows characteristic ¹H NMR peaks for the aryl group (δ 7.2–7.8 ppm) and a singlet for the -CH₂-S- group (δ 3.1–3.3 ppm) . The absence of pyrrolidinedione protons simplifies spectral interpretation compared to the target compound.
Crystallography

While crystallographic data for the target compound are unavailable, compound 1 (butanoic acid derivative) crystallizes in a monoclinic system, with intermolecular hydrogen bonding between carboxylic acid groups stabilizing the lattice . The pyrrolidinedione ring in the brominated analog may promote similar packing but with altered torsion angles due to ring rigidity.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid?

Answer:
A multi-step synthesis is typically employed:

Core Pyrrolidinone Formation : React 4-bromoaniline with maleic anhydride to form the 2,5-dioxopyrrolidin-3-yl scaffold via cyclization.

Thiolation : Introduce the sulfanyl group at the pyrrolidinone’s 3-position using thiourea or Lawesson’s reagent under inert conditions.

Coupling with Benzoic Acid : Perform nucleophilic substitution between the thiolated pyrrolidinone and 2-mercaptobenzoic acid using a base (e.g., K₂CO₃) in DMF at 60–80°C.
Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

Spectroscopy :

  • NMR : Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ ~7.5–8.0 ppm for aromatic protons).
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and carbonyl groups (C=O ~1700 cm⁻¹).

Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at calculated m/z).
Methodological Note : Cross-validate data with computational tools (e.g., ChemDraw predictions) .

Advanced: How should researchers resolve contradictions in spectral data during structural confirmation?

Answer:
Contradictions (e.g., unexpected NMR splits or IR shifts) require systematic troubleshooting:

Isolate Variables : Re-purify the compound to exclude solvent or impurity effects.

Advanced NMR Techniques :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Perform deuterium exchange (D₂O) to identify exchangeable protons (e.g., -COOH).

Crystallography : Obtain single-crystal X-ray diffraction data for unambiguous confirmation.
Case Example : Aromatic proton splitting discrepancies may arise from hindered rotation; variable-temperature NMR can clarify dynamics .

Advanced: What computational strategies are effective for studying this compound’s reactivity and electronic properties?

Answer:

Density Functional Theory (DFT) :

  • Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.

Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro assays.
Validation : Compare computational results with experimental UV-Vis spectra (λmax shifts) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.

Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., DMF).

Waste Disposal : Neutralize acidic waste (e.g., with NaHCO₃) before disposal.

Emergency Measures : Maintain spill kits and eyewash stations. Note : The compound’s MSDS should be reviewed for specific toxicity data .

Advanced: How to design a dose-response study for evaluating its biological activity?

Answer:

In Vitro Assays :

  • Cell Viability : Use MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at concentrations 1–100 µM.
  • Enzyme Inhibition : Test IC₅₀ values against target enzymes (e.g., kinases) with fluorogenic substrates.

Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks.

Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism, four-parameter logistic model).
Reproducibility : Triplicate experiments with ANOVA for statistical significance .

Advanced: How can researchers address discrepancies in bioactivity data across different assay conditions?

Answer:

Parameter Optimization :

  • Adjust pH (e.g., 7.4 for physiological conditions vs. 6.5 for lysosomal targeting).
  • Test solvent compatibility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

Orthogonal Assays : Validate results with complementary methods (e.g., fluorescence polarization vs. SPR for binding affinity).

Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives.
Documentation : Maintain detailed logs of buffer compositions and incubation times .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

Temperature : Store at –20°C in amber vials to prevent photodegradation.

Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis.

Solubility : Prepare stock solutions in DMSO (sterile-filtered) and aliquot to minimize freeze-thaw cycles.
Stability Testing : Periodically analyze via HPLC to detect decomposition (e.g., new peaks at 254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.